molecular formula C14H12N6O2 B10914227 3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10914227
M. Wt: 296.28 g/mol
InChI Key: PQIHVXKRNRHRML-UHFFFAOYSA-N
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Description

3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of an aminopyrazole with a suitable cyanoacetyl derivative. The reaction is often carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can improve scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

3-cyano-5-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C14H12N6O2/c1-7-12(8(2)19(3)18-7)10-4-11(14(21)22)20-13(17-10)9(5-15)6-16-20/h4,6H,1-3H3,(H,21,22)

InChI Key

PQIHVXKRNRHRML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=C(C=NN3C(=C2)C(=O)O)C#N

Origin of Product

United States

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